Thp-peg9 - 658858-65-2

Thp-peg9

Catalog Number: EVT-284904
CAS Number: 658858-65-2
Molecular Formula: C21H42O10
Molecular Weight: 454.56
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
THP-PEG9 is a PEG Linker.

Relevance: While Doxorubicin is not structurally similar to THP-PEG9 (assuming PEG9 indicates a PEGylated molecule), it is relevant as a benchmark for comparing the efficacy and safety of novel therapeutic agents, particularly those targeting similar pathways or diseases. For instance, Pirarubicin (THP), a less cardiotoxic anthracycline, was compared with Doxorubicin in a clinical trial for diffuse large B cell lymphoma. [] The development of THP-PEG9 could potentially improve the therapeutic index of existing drugs like Doxorubicin, making it relevant in the context of drug development and macrophage-related diseases.

Pirarubicin (THP)

Compound Description: Pirarubicin (THP) is an anthracycline similar to Doxorubicin, but with a tetrahydropyranyl group added to its structure. This modification is believed to contribute to its reduced cardiotoxicity compared to Doxorubicin. []

Lipopolysaccharide (LPS)

Compound Description: Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and a potent activator of the innate immune response. [, , , , , , , ] It triggers the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β, from macrophages and other immune cells. [, , , , , , , , , ] Excessive LPS-induced inflammation contributes to various diseases, including sepsis, acute respiratory distress syndrome, and atherosclerosis. [, , , , , , , , ]

PEGylated compounds (General)

Compound Description: PEGylation is a widely used strategy in drug development involving the covalent attachment of polyethylene glycol (PEG) chains to therapeutic molecules. [] This modification can significantly enhance drug properties, including increased solubility, extended half-life, reduced immunogenicity, and improved pharmacokinetics. []

Source and Classification

THP-PEG9 can be classified under the category of chemical linkers, specifically PEG linkers, which are widely used in bioconjugation applications due to their biocompatibility and ability to improve solubility and pharmacokinetics of conjugated drugs. The compound is synthesized from commercially available precursors and is often utilized in academic and pharmaceutical research settings.

Synthesis Analysis

Methods

The synthesis of THP-PEG9 typically involves several steps, including the functionalization of the THP moiety with PEG. Common methods include:

  1. Esterification: This involves the reaction of THP with a PEG derivative to form an ester bond.
  2. Click Chemistry: This method utilizes azide-alkyne cycloaddition to create stable linkages between THP and PEG components.
  3. NHS Activation: The use of N-hydroxysuccinimide (NHS) to activate carboxylic acid groups on PEG for efficient coupling with amine-containing molecules.

Each method has its advantages depending on the desired application and compatibility with other chemical entities.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Typically, purification methods such as dialysis or chromatography are employed post-synthesis to isolate THP-PEG9 from byproducts.

Molecular Structure Analysis

Data

The molecular weight of THP-PEG9 varies based on the length of the PEG chain but typically falls within the range of 500 to 2000 Da. The compound's solubility profile in aqueous environments is significantly enhanced due to the hydrophilic nature of PEG.

Chemical Reactions Analysis

Reactions

THP-PEG9 participates in various chemical reactions relevant to its applications:

  1. Cross-linking Reactions: It can form stable covalent bonds with proteins or other biomolecules.
  2. Conjugation Reactions: THP-PEG9 can be used to attach therapeutic agents or imaging probes for targeted delivery.
  3. Degradation Pathways: Understanding how THP-PEG9 degrades in biological systems is crucial for evaluating its safety and efficacy.

Technical Details

The reactivity of THP-PEG9 is influenced by its functional groups, which can be tailored during synthesis to enhance specificity towards target proteins or cells.

Mechanism of Action

Process

The mechanism by which THP-PEG9 operates involves its role as a linker that facilitates the formation of PROTACs. These chimeric molecules engage E3 ubiquitin ligases, leading to ubiquitination and subsequent degradation of target proteins via the proteasome pathway.

Data

Research indicates that PROTACs utilizing THP-PEG9 demonstrate increased selectivity and potency compared to traditional small-molecule inhibitors, highlighting its significance in drug design.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white or off-white powder.
  • Solubility: Highly soluble in water and common organic solvents due to the PEG component.

Chemical Properties

  • Stability: Stable under physiological conditions but may hydrolyze under extreme pH or temperature.
  • Reactivity: Reacts readily with primary amines and other nucleophiles for conjugation purposes.
Applications

THP-PEG9 has several scientific uses:

  1. Drug Development: Employed in designing PROTACs for targeted protein degradation therapies in cancer treatment.
  2. Bioconjugation: Used as a linker in antibody-drug conjugates (ADCs) for enhanced therapeutic efficacy.
  3. Imaging Probes: Facilitates the attachment of imaging agents for better visualization in diagnostic applications.
Introduction to THP-PEG9

Chemical Definition and Structural Characteristics of THP-PEG9

THP-PEG9 (CAS 1809333-14-9) is a bifunctional polyethylene glycol (PEG) derivative characterized by a linear PEG9 spacer flanked by two tetrahydropyranyl (THP) protecting groups. Its molecular formula is C₂₈H₅₄O₁₂, with a molecular weight of 582.72 g/mol. Structurally, the compound consists of nine repeating ethylene oxide units (-CH₂CH₂O-) forming the central PEG chain, terminated at both ends with tetrahydropyranyl ether moieties. The THP groups are acetal-based protectors that mask the terminal hydroxyl functionalities of the PEG spacer, rendering the molecule chemically inert at the termini [3] [6] [8].

The THP groups introduce chiral centers at the acetal carbon atoms (C2 position of tetrahydropyran), creating diastereomeric mixtures when the compound is synthesized. This stereochemical complexity manifests in analytical characterizations such as NMR, where distinct signals for diastereomers may appear. Nevertheless, this stereoisomerism is transient and resolves upon deprotection. The PEG9 spacer confers high hydrophilicity and water solubility, while the THP end groups enhance stability under basic conditions and during reactions involving nucleophiles or reducing agents [6] [7] [8].

Table 1: Key Structural Features of THP-PEG9

FeatureDescription
Molecular FormulaC₂₈H₅₄O₁₂
Molecular Weight582.72 g/mol
PEG Chain Length9 ethylene oxide units (PEG9)
Terminal GroupsTetrahydropyranyl (THP) ethers
Key Functional GroupsAcetals (THP), ether linkages (PEG)
Stereochemical ImpactDiastereomers formed at THP acetal carbons
SolubilityHighly soluble in water and organic solvents (e.g., DCM, THF, chloroform)

Historical Development of PEG Derivatives in Bioconjugation

The development of PEG derivatives for bioconjugation dates to the late 1970s, when Frank Davis pioneered protein PEGylation using methoxy-PEG-cyanuric chloride conjugates to enhance therapeutic protein stability. This early work demonstrated that PEG conjugation extends plasma half-life and reduces immunogenicity by shielding proteins from proteolytic degradation and immune recognition [1]. FDA approvals of PEGylated therapeutics began in the 1990s with Adagen® (pegademase bovine) for severe combined immunodeficiency disease, followed by landmark drugs like PEGASYS® (peginterferon alfa-2a) for hepatitis C and Neulasta® (pegfilgrastim) for chemotherapy-induced neutropenia. These successes validated PEG’s ability to optimize pharmacokinetics [1].

As PEGylation technology matured, focus shifted toward heterobifunctional PEG derivatives enabling site-specific conjugation. Early PEG diols (HO-PEG-OH) lacked end-group differentiation, complicating controlled bioconjugation. Innovations led to monofunctional PEGs (e.g., mPEG-NH₂) and heterobifunctional linkers with orthogonal reactive groups (e.g., NHS esters, maleimides, azides). THP-PEG9 represents an evolution in this trajectory, where protecting groups like THP allow selective deprotection in multi-step syntheses. Such advances facilitated complex bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs, where THP-PEG9 serves as a modular spacer between functional units [1] [4] [8].

Table 2: Evolution of Key PEG Derivatives in Bioconjugation

GenerationTime PeriodRepresentative DerivativesKey Advancements
First1970s–1980sPEG diols, mPEG-chlorotriazineRandom protein PEGylation; improved stability
Second1990s–2000smPEG-NHS, mPEG-maleimideSite-specific conjugation; FDA-approved therapeutics (e.g., Neulasta®)
Third2010s–PresentHeterobifunctional PEGs (e.g., THP-PEG9)Orthogonal end-group control; PROTAC linkers; stimuli-responsive bioconjugates

Role of Tetrahydropyranyl (THP) Protecting Groups in Organic Synthesis

Tetrahydropyranyl (THP) ethers serve as robust, acid-labile protecting groups for alcohols and thiols in multi-step organic synthesis. Introduced in 1948 by Parham and Anderson, THP protection involves reacting 3,4-dihydropyran (DHP) with a hydroxyl group under acidic catalysis (e.g., p-toluenesulfonic acid or PPTS) to form a mixed acetal. This reaction proceeds via electrophilic addition, where the hydroxyl oxygen attacks the protonated DHP, generating a stable tetrahydropyranyl ether [3] [5] [6].

THP’s utility arises from its unique properties:

  • Orthogonal Deprotection: THP ethers withstand strong bases, nucleophiles, and reducing agents but cleave rapidly under mild acidic conditions (e.g., PPTS in ethanol, aqueous acetic acid, or dilute TFA). This orthogonality allows selective deprotection in the presence of tert-butyl (tBu) or trityl (Trt) groups [5] [7].
  • Enhanced Solubility: Unlike aromatic protectors (e.g., Trt), THP is non-aromatic and non-bulky, improving solubility of protected intermediates in organic solvents during peptide synthesis [5] [7].
  • Minimal Racemization: In cysteine protection, THP outperforms Trt by reducing racemization to <1% (vs. >3% for Trt) during peptide coupling, critical for stereosensitive applications [7].

In peptide chemistry, THP protects side chains of serine, threonine, and cysteine. Its compatibility with Fmoc/tBu strategies enables solid-phase synthesis of complex peptides, where THP stability during chain elongation and facile removal during final TFA cleavage are advantageous. For THP-PEG9, the THP groups transiently mask the PEG termini, enabling selective functionalization in PROTAC synthesis or controlled drug-linker assembly [5] [7] [8].

Table 3: Comparative Properties of Hydroxyl-Protecting Groups

Protecting GroupAcid LabilityBase StabilitySteric BulkRacemization Risk (Cys)
THPHigh (cleaved at pH <4)ExcellentModerate<1%
Trityl (Trt)Moderate (cleaved in TFA)GoodHigh>3%
tert-Butyl (tBu)Low (requires strong TFA)ExcellentModerateNegligible
Acetyl (Ac)LowPoorLowHigh

Listed Compounds:

  • THP-PEG9-THP
  • Polyethylene glycol (PEG)
  • Tetrahydropyranyl (THP)
  • 3,4-Dihydropyran (DHP)
  • PROTAC linker

Properties

CAS Number

658858-65-2

Product Name

Thp-peg9

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C21H42O10

Molecular Weight

454.56

InChI

InChI=1S/C21H42O10/c22-4-6-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-31-21-3-1-2-5-30-21/h21-22H,1-20H2

InChI Key

BMBLURHCJAQZLN-UHFFFAOYSA-N

SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCO

Solubility

Soluble in DMSO

Synonyms

THP-PEG9

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.